molecular formula C9H9ClN2 B8798778 4-chloro-3,5-dimethyl-1H-indazole

4-chloro-3,5-dimethyl-1H-indazole

Cat. No.: B8798778
M. Wt: 180.63 g/mol
InChI Key: QQJGEKZJZBUPFF-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethyl-1H-indazole (CAS: 1421252-91-6) is a heterocyclic aromatic compound with the molecular formula C₉H₉ClN₂ and a molecular weight of 180.63 g/mol . Its structure features a chloro group at position 4 and methyl groups at positions 3 and 5 on the indazole scaffold (Figure 1). Key physical properties include a density of 1.3±0.1 g/cm³, boiling point of 329.7±37.0 °C, and flash point of 183.3±12.1 °C . This compound is primarily utilized as a versatile intermediate in pharmaceutical synthesis and organic electronics (e.g., OLED materials) due to its electron-deficient aromatic system .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-2H-indazole

InChI

InChI=1S/C9H9ClN2/c1-5-3-4-7-8(9(5)10)6(2)11-12-7/h3-4H,1-2H3,(H,11,12)

InChI Key

QQJGEKZJZBUPFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(NN=C2C=C1)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Modifications

Halogen and Alkyl Substitutions

4-Chloro-3,5-dimethyl-1-tosyl-1H-indazole (CAS: 1421252-92-7)

  • Molecular Formula : C₁₆H₁₅ClN₂O₂S
  • Molecular Weight : 334.82 g/mol
  • Key Features : The addition of a tosyl (-SO₂C₆H₄CH₃) group at position 1 enhances steric bulk and alters solubility. This modification is critical for protecting the indazole nitrogen during synthetic reactions, improving stability in polar solvents .
  • Hazard Profile : Classified with warnings (H302, H315, H319, H332) for oral toxicity, skin/eye irritation, and respiratory risks .

3,5-Dibromo-4-chloro-1H-indazole (CAS: 1082040-20-7)

  • Molecular Formula : C₇H₃Br₂ClN₂
  • Molecular Weight : 310.37 g/mol
  • Key Features : Bromine substitutions at positions 3 and 5 increase molecular weight and polarizability, making the compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Physical Properties : Higher density (2.2±0.1 g/cm³ ) and boiling point (428.4±40.0 °C ) compared to the parent compound .
Hybrid Scaffolds

2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline (CAS: 1006467-22-6)

  • Molecular Formula : C₁₁H₁₂ClN₃
  • Molecular Weight : 221.68 g/mol
  • Key Features : Incorporation of a pyrazole-aniline moiety expands π-conjugation, enhancing fluorescence properties. This structural hybrid is valued in ligand design and catalysis .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Functional Groups Applications
4-Chloro-3,5-dimethyl-1H-indazole 180.63 1.3±0.1 329.7±37.0 Cl, -CH₃ (positions 3,5) Pharmaceutical intermediates, OLEDs
4-Chloro-3,5-dimethyl-1-tosyl-1H-indazole 334.82 N/A N/A Tosyl (-SO₂C₆H₄CH₃) Protective group in synthesis
3,5-Dibromo-4-chloro-1H-indazole 310.37 2.2±0.1 428.4±40.0 Br (positions 3,5), Cl Cross-coupling reactions
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline 221.68 N/A N/A Pyrazole-aniline hybrid Ligand design, fluorescence probes

Preparation Methods

Cyclization of Substituted Acetophenone Derivatives

A widely employed strategy involves the cyclization of substituted acetophenone precursors. For instance, 2-amino-5-chloro-acetophenone serves as a key intermediate. In one protocol, 2-nitro-5-chloro-acetophenone is reduced using iron powder and ammonium chloride in a methanol-water mixture, yielding 2-amino-5-chloro-acetophenone with an 84% efficiency . Subsequent diazotization with sodium nitrite under acidic conditions generates a diazonium salt, which undergoes cyclization in the presence of stannous chloride (SnCl₂) to form 3-methyl-5-chloro-1H-indazole . While this method primarily targets the 3-methyl-5-chloro derivative, modifications introducing additional methyl groups at position 5 could theoretically yield the desired 3,5-dimethyl analog.

Notably, the use of SnCl₂·2H₂O in hydrochloric acid facilitates the reductive cyclization step, achieving an 85% yield for the intermediate indazole . However, scalability is limited by the stoichiometric tin reagent, necessitating post-reduction purification to remove metal residues.

Directed Chlorination of Pre-formed Dimethylindazole

Chlorination of pre-synthesized 3,5-dimethyl-1H-indazole represents a direct route. A patent by CN104326881A discloses a two-phase chlorination process using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent . The reaction employs tetrachloroethylene as a solvent and a cocatalyst system comprising benzyl thiophenol and aluminum chloride. Key parameters include:

  • Low-temperature phase (30–45°C) : Initial chlorination at milder conditions minimizes side reactions.

  • High-temperature phase (50–65°C) : Ensures complete conversion, achieving a substrate conversion rate >95% .

This method’s regioselectivity is attributed to the electron-donating methyl groups, which direct electrophilic chlorination to the para position relative to the indazole nitrogen. However, competitive chlorination at other positions remains a challenge, necessitating careful control of reaction time and stoichiometry.

Green Synthesis via Mechanochemical Grinding

Eco-friendly approaches have gained traction, particularly solvent-free mechanochemical methods. A study demonstrated the synthesis of 1H-indazole derivatives via grinding hydrazine hydrate with ortho-substituted aldehydes or ketones, followed by cyclization using ammonium chloride . For 4-chloro-3,5-dimethyl-1H-indazole, this would involve grinding 3,5-dimethyl-4-chloroacetophenone with hydrazine hydrate and NH₄Cl. The method reportedly achieves yields up to 85% with minimal waste .

Advantages include reduced solvent use and shorter reaction times (~30 minutes). However, scalability for industrial production remains unproven, and product isolation from the solid matrix may require additional steps.

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances leverage palladium catalysis to construct the indazole core. A route described in CN102898374A involves Suzuki-Miyaura coupling of 3,5-dimethyl-1-(tosyl)-4-bromo-1H-indazole with aryl boronic acids . While this method primarily focuses on functionalizing the indazole ring, adapting it to introduce chlorine via Buchwald-Hartwig amination or Ullmann-type coupling could provide a pathway to this compound.

Key challenges include managing the steric hindrance imposed by the 3,5-dimethyl groups and ensuring compatibility of the palladium catalyst with chlorinating agents. Reported yields for analogous reactions range from 70–90%, depending on the substituents .

Comparative Analysis of Methodologies

Method Yield Key Advantages Limitations
Acetophenone Cyclization80–85%High regioselectivityToxic tin byproducts
Directed Chlorination>95%Scalability, high conversionRequires harsh conditions
Mechanochemical Grinding70–85%Solvent-free, rapidLimited scalability
Palladium Catalysis70–90%Functional group toleranceHigh cost of catalysts

The chlorination route offers the highest yields and scalability but demands rigorous control over reaction parameters. In contrast, mechanochemical methods align with green chemistry principles but lack industrial validation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-chloro-3,5-dimethyl-1H-indazole derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Reflux and crystallization : Dissolve precursors in DMSO under reflux (18–24 hours), followed by reduced-pressure distillation and crystallization in water-ethanol mixtures. Monitor reaction progress via TLC or HPLC .
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMSO) and acid catalysts (e.g., glacial acetic acid) to enhance nucleophilic substitution efficiency. For example, using 5 drops of glacial acetic acid improved Schiff base formation in triazole derivatives .
  • Yield improvement : Prolonged stirring (12 hours post-reflux) and controlled cooling rates minimize impurity formation .

Q. How can X-ray diffraction (XRD) and FT-IR spectroscopy validate the structural integrity of this compound analogs?

  • Methodology :

  • XRD : Confirm monoclinic or orthorhombic crystal systems by comparing experimental lattice parameters (e.g., a, b, c angles) with computational predictions (e.g., density functional theory, DFT). Use SHELX programs for refinement .
  • FT-IR : Assign key functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹, N-H indazole vibrations at ~3400 cm⁻¹) and compare with reference spectra. Discrepancies may indicate tautomeric forms or hydrogen bonding .

Q. What solvent systems are optimal for purifying this compound intermediates?

  • Methodology :

  • Use mixed solvents (e.g., water-ethanol) for recrystallization to balance solubility and polarity. For hydrophobic derivatives, dichloromethane/hexane gradients improve separation .
  • Monitor purity via melting point consistency (e.g., deviations >2°C suggest impurities) and HPLC retention time matching .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Hammett analysis) predict the pKa and reactivity of this compound in physiological environments?

  • Methodology :

  • Hammett equation : Apply substituent constants (σmeta = -0.06 for -CH₃, σpara = 0.24 for -Cl) to estimate pKa. For 4-chloro-3,5-dimethylphenol analogs, predicted pKa = 9.70 (vs. experimental 9.71) .
  • DFT : Calculate electron density maps and Laplacian values (e.g., using B3LYP/6-311++G(d,p)) to identify nucleophilic/electrophilic sites. Compare correlation energies with Colle-Salvetti functional outputs .

Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies of this compound derivatives?

  • Methodology :

  • Graph set analysis : Classify hydrogen bonds (e.g., D, R₂²(8) motifs) using Etter’s rules. Discrepancies may arise from solvent inclusion or polymorphic variations .
  • SHELXL refinement : Apply TWIN/BASF commands to model twinning or disorder. Validate with residual density plots (<0.3 eÅ⁻³) .

Q. How do substituent effects influence the reaction kinetics of this compound in nitration or sulfonation reactions?

  • Methodology :

  • Kinetic modeling : Use MATLAB or similar tools to fit time-concentration data (e.g., GC/MS) to pseudo-first-order models. For nitro derivatives, k values correlate with Cl/CH₃ steric hindrance .
  • Isotopic labeling : Track ³⁵S or ¹⁵N incorporation in sulfonation/nitration to distinguish mechanistic pathways (e.g., electrophilic vs. radical) .

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